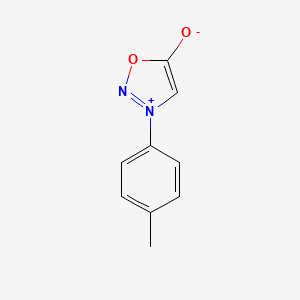

3-(4-Methylphenyl)sydnone

Description

Historical Context and Discovery of Sydnones

The journey into the world of sydnones began in 1935 at the University of Sydney. ias.ac.in John Campbell Earl and Alan W. Mackney were the first to prepare a sydnone derivative, specifically N-phenylsydnone. wikipedia.org Their pioneering work involved the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride. wikipedia.orgneliti.com This reaction resulted in a stable, crystalline heterocyclic product that was novel at the time. neliti.com The name "sydnone" was coined in honor of the University of Sydney, where this discovery was made. ias.ac.inneliti.com Initially, a bicyclic structure was proposed for these new compounds. neliti.com However, this representation would soon be challenged as a deeper understanding of their unique electronic properties emerged. neliti.comwhiterose.ac.uk Since their initial synthesis, the fundamental method involving the cyclization of N-nitroso amino acids has remained a cornerstone in sydnone chemistry. researchgate.net

| Key Event | Year | Researchers | Description |

| First Synthesis | 1935 | J.C. Earl & A.W. Mackney | Synthesized the first sydnone by cyclodehydration of an N-nitroso amino acid. wikipedia.orgneliti.comnih.gov |

| "Mesoionic" Term Coined | 1949 | Baker, Ollis, & Poole | Proposed the term to describe the unique bonding of the sydnone ring system. ias.ac.injocpr.com |

Mesoionic Character and Classification of Sydnones

Sydnones are classified as mesoionic compounds, a term first suggested by Baker, Ollis, and Poole in 1949. ias.ac.injocpr.com A mesoionic compound is a dipolar, pseudo-aromatic heterocycle that cannot be represented by any single covalent Lewis structure. jocpr.comwikipedia.orgontosight.ai Instead, they are depicted as a resonance hybrid of multiple forms. wikipedia.org These compounds possess delocalized positive and negative charges, making them a subclass of betaines. jocpr.comwikipedia.org

In the sydnone ring, the positive charge is delocalized over the five atoms of the 1,2,3-oxadiazole core, while the negative charge is concentrated on the exocyclic oxygen atom at the C5 position. neliti.comresearchgate.netijpda.org This charge separation is a defining feature of their mesoionic character. slideshare.net According to IUPAC, mesoionic compounds are stable, five-membered heterocyclic compounds where the formal positive charge is associated with the ring and the negative charge is on an exocyclic atom. wikipedia.orglew.ro Sydnones are considered non-benzenoid aromatic compounds due to this unique electronic configuration. wikipedia.orgiajesm.in

Structural Representation and Delocalization Phenomena in the Sydnone Core

The structure of a sydnone is based on a 1,2,3-oxadiazole ring. neliti.comjocpr.comijpda.org It is a planar, five-membered heterocyclic system. lew.roiajesm.in The inability to draw a single, uncharged covalent structure for sydnones necessitates the use of multiple resonance structures to accurately depict the electron distribution. wikipedia.orgwikipedia.orglew.ro

The key resonance structures illustrate the delocalization of π-electrons across the ring. wikipedia.org The system contains a sextet of π-electrons, which contributes to its stability. ias.ac.inneliti.com The positive charge is shared among the annular atoms, particularly at the N3 position, while the exocyclic oxygen atom (O6) carries a significant negative charge, giving it an enolate-like character. wikipedia.orgneliti.comresearchgate.net

Computational studies and X-ray diffraction analyses have provided deeper insights into the sydnone structure. researchgate.netlew.ro These studies confirm the planarity of the ring and reveal specific bond lengths that support the delocalization model. lew.ro For instance, the C5-O6 bond has significant double-bond character, while bonds like N2-N3 and N3-C4 are partial double bonds. researchgate.net Recent computational analyses suggest that while sydnones are not truly aromatic in the classical sense, they are well-stabilized by the delocalization of electrons and charges into two separate regions within the molecule. wikipedia.orgneliti.com This unique electronic arrangement dictates the chemical reactivity and physical properties of compounds like 3-(4-Methylphenyl)sydnone.

| Structural Feature | Description |

| Core Skeleton | A five-membered 1,2,3-oxadiazole ring. neliti.comjocpr.com |

| Key Atoms | Contains two nitrogen atoms, one ring oxygen, and two ring carbons. evitachem.com |

| Exocyclic Atom | An oxygen atom attached to the C5 position, bearing a negative charge. neliti.comjocpr.com |

| Planarity | The heterocyclic ring is mostly planar. lew.ro |

| Charge Distribution | Positive charge is delocalized over the ring atoms; negative charge is on the exocyclic oxygen. neliti.comijpda.org |

| Bonding | A resonance hybrid of multiple structures with partial double-bond character within the ring. wikipedia.orgresearchgate.net |

Propriétés

Numéro CAS |

3483-19-0 |

|---|---|

Formule moléculaire |

C9H8N2O2 |

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

3-(4-methylphenyl)oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C9H8N2O2/c1-7-2-4-8(5-3-7)11-6-9(12)13-10-11/h2-6H,1H3 |

Clé InChI |

XIIZHMNSBLVHKS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |

SMILES canonique |

CC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] |

Autres numéros CAS |

3483-19-0 |

Origine du produit |

United States |

Synthetic Methodologies for Sydnones

Classical Synthesis Approaches to the Sydnone Framework

The foundational methods for constructing the sydnone ring have been well-established for decades and remain a cornerstone of sydnone chemistry.

The most conventional and widely adopted route to sydnones involves a two-step process starting from an N-substituted amino acid. ijcrt.org This process begins with the N-nitrosation of the amino acid, followed by a cyclodehydration step. ijcrt.orgresearchgate.net

The synthesis of 3-(4-Methylphenyl)sydnone commences with the alkylation of p-toluidine with ethyl bromoacetate to form the corresponding glycine ester. This is followed by hydrolysis to yield N-(4-methylphenyl)glycine. core.ac.uk The subsequent N-nitrosation is typically achieved using sodium nitrite in the presence of a strong acid like hydrochloric acid, which generates nitrous acid in situ. researchgate.netneliti.com This reaction converts the secondary amine of the N-arylglycine into an N-nitroso derivative. researchgate.netneliti.com

The final and critical step is the cyclodehydration of the N-nitroso-N-(4-methylphenyl)glycine. This is accomplished by treating the intermediate with a dehydrating agent, which facilitates the removal of a water molecule to form the aromatic 1,2,3-oxadiazolium-5-olate ring system characteristic of sydnones. ijcrt.orgneliti.com

The choice of dehydrating agent significantly impacts the efficiency and reaction conditions of sydnone synthesis.

Acetic Anhydride: Historically, acetic anhydride was the first and most commonly used reagent for the cyclodehydration of N-nitroso amino acids. neliti.comresearchgate.net The reaction typically requires prolonged periods, sometimes extending from 24 hours to several days at room temperature, to achieve complete conversion. researchgate.netneliti.com While effective, heating the reaction to accelerate the process can lead to reduced yields due to the hydrolysis of the sydnone product in the acidic medium. researchgate.net

Trifluoroacetic Anhydride (TFAA): The introduction of trifluoroacetic anhydride (TFAA) marked a significant improvement in sydnone synthesis. ijcrt.org TFAA is a much stronger dehydrating agent than acetic anhydride, leading to a dramatic increase in the rate of cyclization. ijcrt.orgcore.ac.uk Reactions with TFAA are often complete within minutes to a few hours, even at low temperatures. researchgate.netcore.ac.uk For instance, the cyclization of N-nitroso-N-phenylglycine is reported to be instantaneous and complete with a 90% yield when using TFAA. researchgate.net This high reactivity and the ability to perform the reaction at low temperatures make TFAA particularly suitable for the synthesis of heat-labile sydnones. researchgate.netneliti.com The synthesis of this compound can be efficiently achieved using TFAA in a solvent like dichloromethane. core.ac.uk

Table 1: Comparison of Dehydrating Agents in Sydnone Synthesis

| Dehydrating Agent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Acetic Anhydride | 24 hours - several days researchgate.netneliti.com | Moderate to Good researchgate.net | Readily available, classical method. neliti.com | Slow reaction rates, potential for hydrolysis at elevated temperatures. researchgate.net |

| Trifluoroacetic Anhydride (TFAA) | Minutes to hours researchgate.netcore.ac.uk | High to Excellent researchgate.netcore.ac.uk | Rapid reaction, high yields, suitable for heat-labile compounds. researchgate.netneliti.com | More expensive and reactive than acetic anhydride. |

Modern and Alternative Synthesis Techniques for Substituted Sydnones

In recent years, research has focused on developing more sustainable and efficient methods for sydnone synthesis, moving away from harsh reagents and long reaction times.

Ultrasound irradiation has emerged as a green and efficient technique to accelerate organic reactions. In the context of sydnone chemistry, ultrasound has been successfully employed to synthesize various derivatives. researchgate.netdiscoveryjournals.orgnanobioletters.com The application of ultrasound can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net For instance, the synthesis of chalcone-like derivatives of sydnones has been achieved in good yields under ultrasonic conditions. researchgate.net While specific studies on the direct ultrasound-assisted synthesis of this compound from its N-nitroso precursor are not extensively detailed in the provided results, the general success of this method for related structures suggests its potential applicability. researchgate.netgrafiati.com

Mechanochemistry, particularly ball-milling, offers a solvent-free and energy-efficient alternative for the synthesis of sydnones. rsc.orgresearchgate.net This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants. beilstein-journals.org The synthesis of N-aryl and N-alkyl sydnones has been successfully demonstrated using ball-milling procedures. rsc.org This approach is not only environmentally friendly due to the reduction or elimination of solvents but also can be more time-efficient and simplify purification processes. rsc.orgnih.gov The synthesis of N-arylglycines, the precursors to sydnones, can also be achieved mechanochemically. rsc.org

The scope of mechanochemical synthesis has been extended to the preparation of more complex sydnone structures, such as diaryl sydnones. rsc.orgnih.gov A ball-milling approach has been developed for the synthesis of these compounds, which are valuable as potential ligands for metal complexes. rsc.orgresearchgate.net The process can involve the halogenation of a pre-formed sydnone ring followed by a cross-coupling reaction, or direct C-H activation, all performed under mechanochemical conditions. rsc.org Although the yields for some mechanochemical cross-coupling reactions are still being optimized, the feasibility of synthesizing diaryl sydnones via ball-milling represents a significant advancement in sustainable chemical synthesis. rsc.org

Table 2: Modern Synthetic Approaches to Sydnones

| Synthetic Technique | Key Features | Advantages |

|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. researchgate.net | Reduced reaction times, improved yields, energy efficiency. researchgate.net |

| Mechanochemical Synthesis (Ball-Milling) | Solvent-free or low-solvent reaction conditions using mechanical force. rsc.orgbeilstein-journals.org | Environmentally friendly, reduced waste, often faster, simplified purification. rsc.orgnih.gov |

Preparation of Iminosydnones from Sydnone Precursors

Iminosydnones, also known as sydnone imines, are closely related to sydnones, with the key difference being the presence of a nitrogen atom at the exocyclic position. They have garnered significant attention for their biological activities and, more recently, for their application in bioorthogonal "click-and-release" reactions. rsc.orgrsc.org

A modern and efficient method for the synthesis of iminosydnones involves the direct modification of sydnone precursors through nucleophilic aromatic substitution (SNAr). rsc.orgrsc.org This approach utilizes triflated sydnones, which are highly reactive intermediates. The triflate group acts as an excellent leaving group, facilitating the attack of a nucleophile, typically an amine, at the C4 position of the sydnone ring.

The general scheme for this reaction involves the treatment of a 3-substituted sydnone with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf2O), to form the corresponding triflated sydnone. This intermediate is then reacted with an aliphatic or aromatic amine to yield the desired iminosydnone. rsc.org This method offers a significant advantage as it allows for the introduction of a wide variety of substituents at the exocyclic nitrogen, enabling the synthesis of a diverse library of iminosydnones in a single step. rsc.orgrsc.org

The reaction is generally fast, often proceeding to completion within minutes at room temperature, highlighting the high reactivity of the triflated sydnone intermediate. rsc.org Mild heating can sometimes be employed to improve the yield; however, higher temperatures may lead to degradation of the substrates. rsc.org

Table 1: Reaction of Triflated Sydnone with Amines

| Amine | Temperature (°C) | Time (min) | Yield (%) |

| Benzylamine | 25 | 10 | Fast Completion |

| Aniline | 25 | 10 | Fast Completion |

| Benzylamine | 40 | - | Increased Yield |

| Aniline | 40 | - | Increased Yield |

This table is based on findings that report fast completion of the reaction at room temperature and improved yields with gentle heating. rsc.org

Specific Synthetic Routes for this compound and Analogues

The classical and most common method for synthesizing 3-aryl sydnones, including this compound, involves a two-step process starting from the corresponding aniline. nih.gov

The first step is the formation of an N-aryl glycine derivative. For the synthesis of this compound, 4-methylaniline (p-toluidine) is reacted with an appropriate reagent to introduce the glycine moiety. nih.gov

The second step involves N-nitrosation of the resulting N-aryl glycine, followed by cyclodehydration to form the mesoionic sydnone ring. nih.gov This cyclization is typically achieved using a dehydrating agent like acetic anhydride or thionyl chloride. evitachem.comneliti.com Variations of this method have been developed to improve yields and accommodate sensitive functional groups. For instance, nitrosation under neutral conditions using isoamyl nitrite has been employed for acid-sensitive substrates. wright.edu

Table 2: Synthesis of 3-(Aryl)sydnone Analogs

| 3-Aryl Substituent | Starting Aniline | Overall Yield (%) | Reference |

| 4-Bromophenyl | 4-Bromoaniline | 50 | nih.gov |

| 4-Methylphenyl | 4-Methylaniline | 60 | nih.gov |

| 4-Methoxyphenyl | 4-Methoxyaniline | 78 | nih.gov |

| 3,4-Methylenedioxyphenyl | 3,4-Methylenedioxyaniline | 27 | nih.gov |

Lithiation reactions of this compound have also been explored to introduce further functionality onto the aromatic ring. core.ac.uk Treatment with a strong base like n-butyllithium can lead to ortho-lithiation, and subsequent trapping with an electrophile, such as iodine, yields disubstituted products. core.ac.uk For example, the reaction of this compound with n-butyllithium followed by iodine provides 3-(4-methyl-2-iodophenyl)-4-iodosydnone. core.ac.uk The iodine at the C4 position of the sydnone ring can then be selectively removed by reduction with sodium sulfite to afford the ortho-iodophenyl sydnone. core.ac.uk

Furthermore, this compound can undergo electrophilic substitution at the C4 position. For instance, Vilsmeier-Haack formylation using a mixture of N-methylformanilide and phosphoryl chloride introduces a formyl group at the C4 position, yielding 4-formyl-3-(p-tolyl)sydnone. nih.gov

Mechanochemical approaches, utilizing ball-milling techniques, have also been developed for the synthesis of sydnones and iminosydnones, offering a more sustainable and efficient alternative to traditional solvent-based methods. rsc.orgresearchgate.netrsc.org These methods have been successfully applied to the synthesis of various diarylsydnones and iminosydnone-based active pharmaceutical ingredients. rsc.orgresearchgate.netrsc.org

Electronic Structure and Aromaticity of the Sydnone Ring System

Theoretical Descriptions of Sydnone Electronic Structure

The theoretical understanding of the sydnone ring's electronic configuration is complex, with ongoing discussions about its aromaticity and the delocalization of electrons and charges.

Sydnones are classified as mesoionic compounds, which are planar, five-membered heterocyclic betaines that cannot be represented by a single covalent structure. iajesm.in They are considered pseudo-aromatic, possessing a unique variation in electron density around the ring. researchgate.net The aromaticity of the sydnone ring is often explained by the classical sextet theory, where a total of six π-electrons are delocalized over the five atoms of the ring and the exocyclic oxygen atom. neliti.com This delocalization is thought to contribute to their stability. researchgate.netneliti.com

However, the aromatic character of sydnones is a topic of debate. uga.edustackexchange.com Some computational studies have suggested that sydnones are non-aromatic, though well-stabilized by electron and charge delocalization in two separate regions. neliti.com This perspective argues that while there is cyclic delocalization of six π-electrons, the significant differences in bond lengths around the ring and the presence of well-separated positive and negative regions argue against true aromaticity. uga.edustackexchange.com These studies propose that the sydnone ring can be divided into an ylide unit and a CO2 portion, which can act independently as electron-rich and electron-deficient functions. uga.edu The term 'pseudo-aromatic' is often used to describe this unique electronic nature. iajesm.inresearchgate.net The ring is considered semi-aromatic, with the N(2)-N(3)-C(4)-C(5) portion being conjugated. researchgate.net

A key feature of the sydnone ring is its dipolar nature, with a delocalized positive charge on the ring and a negative charge on the exocyclic oxygen atom. iajesm.inneliti.com This charge separation results in large dipole moments, typically around 6D. iajesm.inneliti.com The positive charge is not evenly distributed among the ring atoms. neliti.com Computational studies and chemical properties suggest that the N(3) atom possesses a positive charge and acts as an electron-withdrawing group, while the C(4) position has a higher electron density and functions as an electron donor. iajesm.in

The electronic structure of sydnones is best described as a resonance hybrid of multiple canonical forms. neliti.comcore.ac.uk No single covalent or polar structure can adequately represent the molecule. iajesm.inresearchgate.net The most commonly accepted resonance structure features a positive charge delocalized within the heterocyclic ring and a negative charge on the exocyclic oxygen. researchgate.net This delocalization is supported by the observation that the exocyclic C(5)-O(6) bond has significant double-bond character. neliti.comresearchgate.net The resonance hybrid model helps to explain the observed chemical and physical properties of sydnones, including their stability and reactivity. neliti.comcore.ac.uk

Spectroscopic Evidence Supporting Electronic Features (e.g., ¹H-NMR for Ring Current)

Spectroscopic techniques provide crucial evidence for the unique electronic structure of 3-(4-Methylphenyl)sydnone and related compounds.

¹H-NMR Spectroscopy: A key piece of evidence for the aromaticity of the sydnone ring comes from ¹H-NMR spectroscopy. The proton at the C4 position of the sydnone ring exhibits an unusual upfield resonance, typically appearing between 6.5 and 7.5 ppm. core.ac.ukwright.edu This shielding is attributed to the aromatic ring current, a hallmark of aromatic systems. neliti.com Furthermore, the positive charge and aromatic nature of the sydnone ring lead to the deshielding of the protons on the attached phenyl ring, especially the hydrogens on the carbon alpha to the sydnone ring. neliti.cominnovareacademics.in

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the carbon atom at the C5 position (the carbonyl carbon) appears at a very low field, in the carbonyl region. neliti.cominnovareacademics.in For instance, the chemical shift of the C5 carbon in various sydnones is observed in a narrow range of 160-170 ppm. innovareacademics.in

Infrared (IR) Spectroscopy: IR spectroscopy also provides characteristic signals for the sydnone ring. A strong absorption band for the exocyclic carbonyl group (C=O) is typically observed in the range of 1730-1760 cm⁻¹. core.ac.ukwright.edu The position of this band is influenced by the substituents on the ring. Additionally, a medium intensity C-H stretching absorption for the proton at the C4 position is found at approximately 3150 cm⁻¹. core.ac.ukwright.edu

The following table provides a summary of the key spectroscopic data for this compound and related compounds, illustrating the electronic features discussed.

| Compound | Spectroscopic Feature | Observed Value | Reference |

| This compound | ¹H-NMR (C4-H) | ~6.5-7.5 ppm | core.ac.ukwright.edu |

| 3-Arylsydnones | ¹H-NMR (ortho-protons of aryl group) | Deshielded | neliti.cominnovareacademics.in |

| Various Sydnones | ¹³C-NMR (C5) | 160-170 ppm | innovareacademics.in |

| Sydnones | IR (C=O stretch) | 1730-1760 cm⁻¹ | core.ac.ukwright.edu |

| Sydnones | IR (C4-H stretch) | ~3150 cm⁻¹ | core.ac.ukwright.edu |

Reactivity of Sydnones: Functionalization and Transformation

Electrophilic Aromatic Substitution (EAS) at the C-4 Position of the Sydnone Ring

Sydnones, including 3-(4-methylphenyl)sydnone, readily undergo electrophilic substitution at the C-4 position, a characteristic that underscores their aromatic nature. core.ac.ukijcrt.org The high regioselectivity of these reactions is a consequence of the electronic distribution within the sydnone ring, where the C-4 position is activated towards electrophilic attack. core.ac.ukwright.edu This is in contrast to the attached aryl ring at the N-3 position, which is generally deactivated by the partial positive charge on the adjacent nitrogen atom. core.ac.ukresearchgate.net

Halogenation at C-4

Halogenation is a well-established and extensively studied EAS reaction for sydnones. ijcrt.org Various protocols have been developed for the introduction of bromine, chlorine, and iodine atoms onto the C-4 position of the sydnone ring.

The bromination of 3-arylsydnones at the C-4 position can be achieved using several reagents. Common methods include the use of bromine (Br₂) in a suitable solvent like acetic acid, N-bromosuccinimide (NBS), or a combination of potassium bromate (KBrO₃) and hydrobromic acid (HBr). core.ac.ukijcrt.org These reagents effectively introduce a bromine atom at the electron-rich C-4 position. researchgate.net For instance, the reaction of a 3-arylsydnone with one equivalent of a brominating agent results in exclusive bromination at the C-4 position. researchgate.net

Table 1: Bromination Reagents for Sydnones

| Reagent | Description |

| Br₂/Acetic Acid | A traditional and effective method for C-4 bromination. ijcrt.org |

| N-Bromosuccinimide (NBS) | A milder and more selective brominating agent. core.ac.uk |

| KBrO₃/HBr | An alternative method for generating bromine in situ for the reaction. ijcrt.org |

Similar to bromination, a variety of reagents can be employed for the chlorination of the C-4 position of the sydnone ring. These include molecular chlorine (Cl₂), N-chlorosuccinimide (NCS) in dimethylformamide (DMF), a mixture of potassium chlorate (KClO₃) and hydrochloric acid (HCl), and dichloroiodobenzene (PhICl₂). core.ac.ukyok.gov.tr These methods provide reliable routes to 4-chloro-3-arylsydnones.

Table 2: Chlorination Reagents for Sydnones

| Reagent | Description |

| Cl₂ | A direct method for introducing a chlorine atom. core.ac.ukyok.gov.tr |

| NCS/DMF | A common and effective reagent system for C-4 chlorination. core.ac.uk |

| KClO₃/HCl | Generates chlorine in situ for the reaction. core.ac.ukyok.gov.tr |

| PhICl₂ | A milder chlorinating agent. core.ac.uk |

The iodination of the C-4 position of sydnones is also achievable, although it can be more challenging compared to bromination and chlorination. core.ac.uk Reagents such as iodine monochloride (ICl) in acetic acid and N-iodosuccinimide (NIS) in acetic acid are commonly used for this transformation. core.ac.uksemanticscholar.org The reaction of this compound with iodine electrophiles following lithiation has also been reported to yield the 4-iodo derivative. core.ac.uk

Table 3: Iodination Reagents for Sydnones

| Reagent | Description |

| ICl/Acetic Acid | A standard method for the C-4 iodination of sydnones. core.ac.uksemanticscholar.org |

| NIS/Acetic Acid | An alternative and effective iodinating agent. core.ac.uk |

Acylation and Formylation Reactions of the Sydnone Ring

The introduction of acyl and formyl groups at the C-4 position of the sydnone ring is another important EAS reaction. While traditional Friedel-Crafts acylation conditions using Lewis acids like aluminum chloride are often unsuccessful due to complexation with the sydnone's exocyclic oxygen, alternative methods have been developed. innovareacademics.inthieme-connect.de

Acylation of 3-arylsydnones can be accomplished using acetic anhydride with catalysts such as montmorillonite K-10 clay or metal triflates like bismuth triflate and indium triflate. tandfonline.comresearchgate.net For instance, the acetylation of 3-phenylsydnone has been achieved in good yields using acetic anhydride and indium triflate. tandfonline.comtandfonline.com

Formylation of the sydnone ring at the C-4 position is typically carried out using the Vilsmeier-Haack reaction. researchgate.netorganic-chemistry.org This reaction involves the use of a formylating agent, often generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich C-4 position. organic-chemistry.orgchemistrysteps.commychemblog.com

Table 4: Acylation and Formylation Methods for Sydnones

| Reaction | Reagents |

| Acylation | Acetic anhydride with montmorillonite K-10, Bi(OTf)₃, or In(OTf)₃. tandfonline.comresearchgate.net |

| Formylation | Vilsmeier-Haack reagent (e.g., DMF/POCl₃). researchgate.netorganic-chemistry.org |

Nitration and Sulfonation of Sydnones

The nitration and sulfonation of sydnones at the C-4 position are also possible, although the reaction conditions must be carefully controlled.

Nitration of 3-arylsydnones at the C-4 position can be achieved using nitrating agents, but the reaction can be competitive with nitration on the N-3 aryl ring, especially if the aryl ring is activated. core.ac.ukresearchgate.net For 3-phenylsydnone, nitration with potassium nitrate in sulfuric acid at low temperatures has been reported to yield the 4-nitro derivative. wright.eduyok.gov.tr

Sulfonation of the sydnone ring at the C-4 position has been accomplished, for example, by reacting 3-arylsydnones with a sulfur trioxide-dioxane complex. core.ac.uk However, attempts to isolate the free sulfonic acid have sometimes been unsuccessful, leading to the recovery of the starting sydnone. core.ac.uk

Table 5: Nitration and Sulfonation of Sydnones

| Reaction | Reagents | Notes |

| Nitration | KNO₃/H₂SO₄ | Can be competitive with aryl ring nitration. core.ac.ukresearchgate.net |

| Sulfonation | SO₃-dioxane complex | Isolation of the free sulfonic acid can be challenging. core.ac.uk |

Lithiation and Organometallic Reactions of Sydnones

The sydnone ring can act as an ortho-directing group in lithiation reactions, facilitating the introduction of substituents onto the N-aryl ring. innovareacademics.inresearchgate.netindexcopernicus.com This strategy has proven to be a powerful tool for the synthesis of polysubstituted sydnones.

Regioselective Ortho-Lithiation of N-Aryl Sydnones

The lithiation of N-aryl sydnones typically occurs at the ortho position of the aryl ring, a consequence of the directing effect of the sydnone moiety. innovareacademics.inresearchgate.netindexcopernicus.com This regioselectivity is attributed to the coordination of the organolithium reagent to the exocyclic oxygen and the nitrogen atom at position 2 of the sydnone ring, which positions the base for proton abstraction from the adjacent ortho-position of the aryl group. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. researchgate.net This method represents a significant advancement in the functionalization of sydnones, allowing for the synthesis of derivatives that would be difficult to access through other means. researchgate.net

Lithiation of this compound and Subsequent Electrophilic Trapping Strategies

The lithiation of this compound followed by trapping with electrophiles allows for the introduction of substituents at the ortho-position of the tolyl group. wright.edu This reaction proceeds by treating the sydnone with a strong base, such as n-butyllithium, to generate a lithiated intermediate. This intermediate can then react with a variety of electrophiles to yield the corresponding ortho-substituted products.

One notable application of this strategy is the synthesis of ortho-iodophenyl sydnones, which are valuable intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions. wright.educore.ac.uk

Synthesis of Ortho-Iodophenyl Sydnones via Lithiation and Iodination

The synthesis of ortho-iodophenyl sydnones from this compound can be achieved through a one-pot lithiation and iodination sequence. wright.educore.ac.uk This process involves the initial lithiation of the sydnone, followed by the addition of an iodine source, such as molecular iodine, to quench the lithiated intermediate.

In a specific study, the lithiation of this compound followed by trapping with iodine yielded 3-(4-methyl-2-iodophenyl)-4-iodosydnone in yields ranging from 14% to 75%. wright.educore.ac.uk Subsequent reduction of this di-iodinated species with sodium sulfite selectively removed the iodine at the C-4 position, affording the desired 3-(4-methyl-2-iodophenyl)sydnone in 85% yield. wright.educore.ac.uk Alternatively, careful reduction with sodium borohydride provided the same product in an impressive 97% yield. wright.educore.ac.uk Furthermore, it was discovered that the desired ortho-iodophenyl sydnone could be obtained directly in a one-step lithiation reaction with careful control of reactants and conditions, with yields ranging from 49% to 73%. wright.educore.ac.uk

Table 1: Synthesis of 3-(4-methyl-2-iodophenyl)sydnone

| Step | Reagents | Product | Yield | Reference |

| 1. Lithiation and Iodination | n-BuLi, I₂ | 3-(4-methyl-2-iodophenyl)-4-iodosydnone | 14-75% | wright.educore.ac.uk |

| 2. Reduction (Method A) | Na₂SO₃ | 3-(4-methyl-2-iodophenyl)sydnone | 85% | wright.educore.ac.uk |

| 2. Reduction (Method B) | NaBH₄ | 3-(4-methyl-2-iodophenyl)sydnone | 97% | wright.educore.ac.uk |

| One-pot Synthesis | Controlled lithiation/iodination | 3-(4-methyl-2-iodophenyl)sydnone | 49-73% | wright.educore.ac.uk |

Direct Arylation and Alkylation Reactions of Sydnones (e.g., Palladium-Catalyzed Coupling)

Palladium-catalyzed direct arylation has emerged as a powerful method for the C-H functionalization of sydnones. grafiati.com This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic sydnones, offering a more atom-economical and environmentally friendly route to substituted sydnones. These reactions typically involve the coupling of a sydnone with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable base. The direct arylation of sydnones has been shown to be a versatile tool for the synthesis of a variety of biaryl and heteroaryl sydnone derivatives. grafiati.comrsc.org

Reactions Involving the Exocyclic Oxygen in Sydnones

The exocyclic oxygen atom of the sydnone ring is generally considered to be nucleophilic. core.ac.uk However, its reactivity can be enhanced through activation with strong electrophiles, enabling subsequent nucleophilic substitution reactions.

Activation for Nucleophilic Aromatic Substitution Reactions

The exocyclic oxygen of sydnones is known for its poor nucleophilicity. rsc.orgrsc.org However, it can be activated by very strong electrophiles, such as trifluoromethanesulfonic anhydride (Tf₂O), to facilitate nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org The reaction of a sydnone with Tf₂O is believed to form a highly reactive sydnone 5-triflate intermediate. rsc.orgrsc.org This intermediate can then be attacked by various nucleophiles, leading to the displacement of the triflate group and the formation of a new C-nucleophile bond. This strategy has been successfully employed to introduce amine nucleophiles, providing a novel route to sydnonimines. rsc.orgrsc.org

Ring-Opening and Decomposition Pathways of Sydnones

The stability of the sydnone ring is a subject of considerable chemical interest. While possessing aromatic character, the ring can be cleaved under various conditions, leading to a range of products. These ring-opening and decomposition reactions are fundamental to understanding the reactivity of sydnones like this compound.

Acid Hydrolysis to Monosubstituted Hydrazine Salts

A characteristic reaction of sydnones, including 3-arylsydnones, is their decomposition upon heating in the presence of acid to yield monosubstituted hydrazine salts. ijcrt.orgneliti.com In the case of this compound, acid hydrolysis results in the formation of 4-methylphenylhydrazine hydrochloride. This process involves the cleavage of the sydnone ring. ijcrt.orgorgsyn.org

The mechanism of acid-catalyzed hydrolysis for sydnones has been a subject of study. For 3-alkylsydnones, the hydrolysis can proceed through either an A2 mechanism, involving a bimolecular attack of water, or an A1 mechanism, depending on the nature of the alkyl substituent. rsc.org The process is initiated by the protonation of the carbonyl oxygen, which activates the ring towards nucleophilic attack by water. youtube.com Subsequent bond cleavage and rearrangement lead to the formation of the corresponding hydrazine and the loss of a molecule derived from the C4 and exocyclic oxygen atoms of the sydnone ring. fordham.edu Studies on 3-phenylsydnone have shown that acid hydrolysis leads to the formation of phenylhydrazine. orgsyn.org It is known that concentrated hydrochloric acid can cause the degradation of sydnones, yielding the corresponding hydrazine derivatives with the loss of CO2. ijcrt.org

The general reaction for the acid hydrolysis of this compound is presented below:

| Reactant | Reagent | Product |

| This compound | Concentrated Acid (e.g., HCl) | 4-Methylphenylhydrazine Salt |

This hydrolytic cleavage underscores a significant pathway for the decomposition of the sydnone ring system under acidic conditions. core.ac.uk

Thermal Decomposition Profiles of Sydnones

The thermal stability of sydnones can vary depending on their substitution pattern. Generally, sydnones can degrade in the presence of heat. ijcrt.org For instance, some 4-acetyl-3-arylsydnones have been observed to be stable up to approximately 60°C. acgpubs.org

Thermal decomposition of sydnones can lead to various products through different reaction pathways. One of the most characteristic thermal reactions is the [3+2] dipolar cycloaddition, where the sydnone ring acts as a 1,3-dipole. researchgate.net When heated, particularly in the absence of a dipolarophile, sydnones can undergo decomposition. This process can involve the extrusion of carbon dioxide, a common fragmentation pattern for these mesoionic compounds. ijcrt.org

In the context of 3-arylsydnones, thermal reactions can induce intramolecular cycloadditions if a suitable reactive group is present on the aryl substituent. researchgate.net For this compound, specific thermal decomposition data is not extensively detailed in the provided sources, but the general behavior of 3-arylsydnones suggests that high temperatures would lead to ring fragmentation. Thermal reactions of specifically designed o-stilbene-methylene-3-sydnones have been shown to afford complex polycyclic compounds, indicating that the decomposition pathway can be highly dependent on the molecular structure. researchgate.net

Unexpected Reactivity with Specific Reagents (e.g., Lawesson's Reagent)

Sydnones can exhibit surprising reactivity with certain reagents, deviating from expected reaction pathways. A notable example is the reaction of 3-arylsydnones with Lawesson's reagent. neliti.com Instead of the anticipated thionation of the exocyclic carbonyl group to form a 3-aryl-1,3,4-oxadiazole-5-thione, the reaction yields a 1,4-diaryl-1,4-dihydro-1,2,4,5-tetrazine. neliti.com This uncommon reactivity highlights the unique electronic nature of the sydnone ring. neliti.com

The proposed course for this reaction with this compound is detailed in the following table:

| Reactant | Reagent | Unexpected Product | Expected Product (Not Formed) |

| This compound | Lawesson's Reagent | 1,4-bis(4-methylphenyl)-1,4-dihydro-1,2,4,5-tetrazine | 3-(4-Methylphenyl)-1,3,4-oxadiazole-5-thione |

Another instance of unexpected reactivity has been observed with ortho-alkynyl substituted sydnones. core.ac.uk Treatment of these compounds with certain acids, such as trifluoroacetic acid, can lead to cleavage of the sydnone ring to form a monosubstituted hydrazine, which then undergoes an acid-induced cyclization to produce novel cinnoline derivatives. core.ac.uk This pathway again demonstrates that the sydnone ring can serve as a precursor to different heterocyclic systems through cleavage and subsequent rearrangement reactions.

1,3-dipolar Cycloaddition Reactions of Sydnones

General Principles of Sydnone Cycloadditions

Sydnones, including 3-(4-methylphenyl)sydnone, are classified as 1,3-dipoles and readily react with various dipolarophiles, which are typically electron-deficient alkenes and alkynes. nih.govijcrt.org This reactivity stems from the unique electronic structure of the sydnone ring, which can be represented by several resonance structures, imparting a dipolar character to the molecule. core.ac.uk

Mechanistic Overview: Extrusion of Carbon Dioxide and Pyrazole Formation

The 1,3-dipolar cycloaddition of a sydnone with a dipolarophile proceeds through a concerted [3+2] cycloaddition mechanism. This involves the simultaneous formation of two new sigma bonds between the N-2 and C-4 atoms of the sydnone ring and the two atoms of the dipolarophile's multiple bond. ijcrt.orgclockss.org This initial cycloaddition forms a bicyclic intermediate which is typically unstable. clockss.org

Reactivity with Diverse Dipolarophiles: Alkenes and Alkynes

Sydnones, such as this compound, exhibit broad reactivity towards a range of dipolarophiles. Both alkenes and alkynes can participate in these cycloaddition reactions, leading to the formation of pyrazolines and pyrazoles, respectively. nih.govijcrt.org The reaction with alkynes is particularly common and synthetically useful for the direct synthesis of fully aromatic pyrazole systems. nih.gov

The reactivity of the dipolarophile is influenced by its electronic properties. Electron-withdrawing groups on the alkene or alkyne generally enhance the reaction rate by lowering the energy of the LUMO of the dipolarophile, facilitating the interaction with the HOMO of the sydnone. Common acetylenic dipolarophiles include dimethyl acetylenedicarboxylate (DMAD) and its analogues. beilstein-journals.orglew.ro

Thermal Cycloaddition Reactions of Sydnones

Historically, the cycloaddition reactions of sydnones were predominantly carried out under thermal conditions. nih.gov This section details the challenges associated with these methods, regioselectivity considerations, and the application of intramolecular variants.

Historical Challenges: Harsh Reaction Conditions, High Temperatures, and Prolonged Reaction Times

A significant drawback of traditional thermal sydnone cycloadditions is the requirement for harsh reaction conditions. nih.gov These reactions often necessitate high temperatures, typically involving refluxing in high-boiling solvents like xylene (boiling point ~140 °C) or even o-dichlorobenzene (boiling point ~180 °C), and can require prolonged reaction times, sometimes extending for several hours or even days. nih.govbeilstein-journals.orgresearchgate.net

These demanding conditions can limit the substrate scope, as sensitive functional groups may not tolerate the high temperatures. Furthermore, the energy-intensive nature of these reactions is a consideration from a green chemistry perspective. The development of milder, more efficient methods, such as copper-catalyzed (CuSAC) and strain-promoted (SPSAC) cycloadditions, has been a focus of modern research to overcome these limitations. nih.gov

Regioselectivity Considerations with Unsymmetrical Dipolarophiles in Thermal Processes

The regioselectivity is influenced by both steric and electronic factors of the substituents on both the sydnone and the dipolarophile. beilstein-journals.org For instance, the reaction of 3-(4-ethoxyphenyl)-4-cyanosydnone with various alkyl propiolates showed that increasing the steric bulk of the alkyl group on the propiolate led to an increase in the regioselectivity, favoring the formation of one isomer. clockss.org However, this trend is not always general. beilstein-journals.org The development of catalytic systems, particularly those involving copper, has been instrumental in achieving high regioselectivity in sydnone-alkyne cycloadditions. nih.gov

Intramolecular Cycloadditions of Sydnone Derivatives

In addition to intermolecular reactions, sydnones can undergo intramolecular 1,3-dipolar cycloadditions. This occurs when the dipolarophile is tethered to the sydnone ring. nih.govresearchgate.net These reactions are powerful methods for the construction of fused polycyclic heterocyclic systems. nih.gov

For example, a study on new o-stilbene-methylene-3-sydnones demonstrated that these compounds undergo intramolecular [3+2] cycloadditions under thermal conditions. nih.govresearchgate.net The thermal reaction of a trans-stilbene-methylene-sydnone derivative afforded a tetrahydroindeno[2,1-c]pyrazole in 50% yield, while the corresponding cis-isomer yielded a different diazotricyclic compound. nih.govresearchgate.net These intramolecular cycloadditions provide access to complex molecular architectures that would be challenging to synthesize through intermolecular routes.

Data Tables

Table 1: Examples of Thermal Intramolecular Cycloaddition Products of a this compound Derivative nih.govresearchgate.net

| Starting Material | Product(s) | Yield (%) |

| trans-o-stilbene-methylene-sydnone derivative | 3-(4-methylphenyl)-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole | 50 |

| cis-o-stilbene-methylene-sydnone derivative | 11-(4-methylphenyl)-9,10-diazatricyclo[7.2.1.0(2,7)]dodeca-2,4,6,10-tetraene | 22 |

Catalyzed Cycloaddition Reactions of Sydnones

Traditional thermal 1,3-dipolar cycloaddition reactions of sydnones with alkynes often necessitate harsh conditions, such as high temperatures and prolonged reaction times, which can limit their applicability and lead to poor regioselectivity. whiterose.ac.uknih.gov To overcome these limitations, catalyzed versions of the reaction have been developed, namely the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) and the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC). nih.gov These methods offer milder reaction conditions and greater control over the reaction outcome. beilstein-journals.orgchim.it

Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

The introduction of copper salts as catalysts has been found to significantly promote the cycloaddition reaction between sydnones, such as this compound, and terminal alkynes, leading to substantial reductions in reaction times. whiterose.ac.uknih.govchemistryviews.org This catalytic approach, known as CuSAC, has become a valuable tool for the synthesis of substituted pyrazoles. nih.govresearchgate.net

Copper(II) salts play a crucial role in accelerating the cycloaddition process. whiterose.ac.ukchemistryviews.org Studies have demonstrated that salts like copper(II) triflate (Cu(OTf)₂) and copper(II) acetate (Cu(OAc)₂) effectively promote the reaction, allowing it to proceed under milder conditions than the uncatalyzed thermal variants. whiterose.ac.ukchemistryviews.orgresearchgate.net The choice of the copper salt is not only vital for rate enhancement but is also a determining factor for the regiochemical outcome of the reaction. whiterose.ac.ukchemistryviews.org The promotion effect stems from distinct mechanistic pathways dictated by the nature of the copper salt and its counterion. whiterose.ac.uk

A remarkable feature of CuSAC is the ability to control the regioselectivity of the cycloaddition by simply selecting the appropriate copper catalyst. This allows for the selective synthesis of either 1,3- or 1,4-disubstituted pyrazoles from the same starting materials. whiterose.ac.uknih.govchemistryviews.org

Specifically, the use of Cu(OTf)₂ as the catalyst favors the formation of 1,3-disubstituted pyrazoles. whiterose.ac.ukbeilstein-journals.orgchemistryviews.org In contrast, when Cu(OAc)₂ is used, the reaction regioselectivity is inverted, yielding the corresponding 1,4-disubstituted pyrazole isomer as the major product. whiterose.ac.ukbeilstein-journals.orgchemistryviews.org The influence of various copper(II) salts on the regioselectivity of the reaction between phenylsydnone and phenylacetylene has been systematically investigated, highlighting this switchable control. beilstein-journals.org

| Copper Salt | Conversion after 20 min (%) | Ratio of 1,3- to 1,4-Pyrazole |

|---|---|---|

| Cu(OTf)₂ | 100 | 90:10 |

| Cu(TFA)₂ | 75 | 80:20 |

| Cu(BF₄)₂ | 44 | 64:36 |

| CuCl₂·4H₂O | 74 | 48:52 |

| CuCO₃ | 29 | 27:73 |

| Cu(acac)₂ | 19 | 20:80 |

| CuBr₂ | 91 | 19:81 |

| Cu(OAc)₂ | 39 | 17:83 |

The divergent regiochemical outcomes observed with different copper salts are attributed to two distinct mechanistic pathways. whiterose.ac.uknih.gov

Lewis Acid Activation: With copper salts possessing poorly coordinating counterions, such as triflate (in Cu(OTf)₂), the copper(II) ion functions as a Lewis acid. whiterose.ac.ukbeilstein-journals.org It coordinates to the exocyclic oxygen atom of the sydnone ring. beilstein-journals.org This coordination enhances the sydnone's electrophilicity by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby activating it towards cycloaddition and favoring the formation of the 1,3-disubstituted pyrazole. whiterose.ac.ukbeilstein-journals.org

Cu(I)-Acetylide Formation: In contrast, copper salts with carboxylate ligands, like Cu(OAc)₂, operate through a different mechanism. whiterose.ac.ukbeilstein-journals.org These Cu(II) salts are believed to undergo an in situ reduction to copper(I), often facilitated by the oxidative coupling of the alkyne (Glaser coupling). whiterose.ac.uk The resulting Cu(I) species then reacts with the terminal alkyne to form a reactive Cu(I)-acetylide intermediate. whiterose.ac.ukchemistryviews.org This copper acetylide is the key species that subsequently reacts with the sydnone, leading preferentially to the 1,4-disubstituted pyrazole product. whiterose.ac.ukresearchgate.net This pathway is analogous to the mechanism of the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

The Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) is a powerful, metal-free alternative to CuSAC. nih.govnih.gov This reaction leverages the high ring strain of cyclic alkynes, such as cyclooctynes, to achieve rapid cycloaddition with sydnones at physiological temperatures without the need for a cytotoxic metal catalyst. thieme-connect.denih.gov The reaction proceeds via a [3+2] cycloaddition, followed by a spontaneous retro-Diels-Alder reaction that releases carbon dioxide to form the stable pyrazole product. nih.govthieme-connect.de

The SPSAC reaction has found significant application in bioorthogonal chemistry for the labeling of biomolecules. nih.govnih.gov Sydnones, including derivatives of this compound, react efficiently with a variety of strained cyclooctynes. beilstein-journals.orgresearchgate.net

A prominent example is the reaction with bicyclo[6.1.0]nonyne (BCN). nih.gov The cycloaddition of N-phenylsydnone with BCN proceeds readily in aqueous buffer at ambient temperature, with a rate constant comparable to other established strain-promoted cycloadditions. nih.gov This reaction has been successfully used for the specific and quantitative labeling of proteins that have been genetically encoded with a BCN moiety. nih.gov Other strained alkynes, such as dibenzoannulated cyclooctynes (e.g., DIBO, DIBAC), are also effective reaction partners for sydnones in SPSAC reactions. researchgate.netscispace.com The kinetics of these reactions can be very fast, making them highly suitable for applications requiring rapid ligation. nih.gov For instance, an ultrafast reaction was observed between 4-fluoro-3-(4-methylphenyl)sydnone and a strained didehydrodibenzo[b,f]azocine derivative. beilstein-journals.org

Kinetic Enhancements and Implications for Bioorthogonal Applications

The application of sydnone cycloadditions in bioorthogonal chemistry, particularly the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), has garnered significant interest for its ability to proceed within physiological environments without the need for a metal catalyst. db-thueringen.de The reaction between a sydnone and a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), involves a [3+2] cycloaddition followed by a retro-Diels-Alder reaction that releases carbon dioxide and forms a pyrazole product. db-thueringen.de While effective, the initial kinetics of this reaction were modest compared to other bioorthogonal methods like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). db-thueringen.de

Subsequent research has focused on enhancing the reaction kinetics through strategic substitution on the sydnone ring. Studies have revealed that the electronic properties of substituents on the N-aryl ring of the sydnone have a profound impact on the reaction rate. mdpi.com A quantitative relationship has been established through Hammett plots, which show a linear correlation between the experimental rate constants and the Hammett σ values of para-substituents on the N-phenyl ring. mdpi.com This correlation indicates an inverse electron-demand mechanism, where electron-withdrawing groups on the sydnone's phenyl ring accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This enhancement is crucial for bioorthogonal applications, where rapid ligation is necessary for effective labeling in dynamic biological systems. mdpi.com

The position of the substituent is also critical. Placing a halogen, such as chlorine, at the C-4 position of the sydnone ring can lead to a 30-fold increase in the reaction rate. researchgate.net The combination of electron-withdrawing groups on the N-aryl ring and a halogen at the C-4 position can produce sydnones with exceptionally fast cycloaddition kinetics, making them highly effective partners for bioorthogonal ligation reactions. researchgate.net Similarly, in the related Strain-Promoted Sydnonimine Cyclooctyne Cycloaddition (SPSIC), the electronic nature of substituents dramatically affects reaction speed, with rates enhanced by several orders of magnitude, highlighting the tunability of these systems for click-and-release applications. rsc.org

Table 1: Effect of para-Substituents on N-Phenyl Sydnone Reaction Rates with BCN This table illustrates the relationship between the electronic nature of the substituent and the experimental rate constant of the cycloaddition reaction.

| Substituent (R) | Hammett Constant (σp) | Experimental Rate Constant (k_exp, M⁻¹s⁻¹) |

|---|---|---|

| -OCH₃ | -0.27 | 0.016 |

| -CH₃ | -0.17 | 0.024 |

| -H | 0.00 | 0.040 |

| -CF₃ | 0.54 | 0.400 |

| -NO₂ | 0.78 | 2.100 |

Data sourced from computational and experimental studies on sydnone-based cycloadditions. mdpi.com

Other Metal-Catalyzed Sydnone Cycloaddition Reactions

While strain-promoted cycloadditions offer a metal-free approach, the traditional thermal cycloaddition of sydnones with alkynes often requires harsh conditions, such as high temperatures, which can limit their applicability and regioselectivity. beilstein-journals.orgcolab.ws To overcome these limitations, metal catalysis has been explored to promote the reaction under milder conditions. Copper(I) catalysis, in particular, has proven to be highly effective for sydnone-alkyne cycloadditions (CuSAC). beilstein-journals.org The introduction of a Cu(I)-phenanthroline catalyst system allows the reaction to proceed with high regioselectivity, a significant improvement over the thermal variant. beilstein-journals.org

The mechanism of these catalyzed reactions is believed to involve the activation of the sydnone by a Lewis acid. whiterose.ac.uk Studies have shown that sydnones bearing electron-withdrawing groups exhibit faster reaction rates with alkynes, which is indicative of an inverse electron-demand cycloaddition mechanism. whiterose.ac.uk This electronic characteristic makes sydnones amenable to Lewis acid activation, which enhances their electrophilicity and promotes reactions at lower temperatures and with shorter reaction times. beilstein-journals.orgwhiterose.ac.uk Various Lewis acids have been shown to catalyze the thermal reaction, including Cu(OTf)₂, MgBr₂, and Zn(OAc)₂. beilstein-journals.org

The scope of copper-promoted reactions is broad, accommodating alkynes with various functional groups like alkyl and ester groups, and consistently yielding 1,4-disubstituted pyrazoles with excellent regioselectivity. whiterose.ac.uk In some instances, copper(I) acetylides can react directly with sydnones; however, the tendency of these acetylides to form less reactive oligomeric aggregates can slow the reaction rate. whiterose.ac.uk

Influence of Substituents on Cycloaddition Reactivity and Regioselectivity

The reactivity and regioselectivity of sydnone cycloadditions are highly dependent on the nature and position of substituents on both the sydnone ring and the dipolarophile. beilstein-journals.org The electronic effects of these substituents play a pivotal role. For cycloadditions with strained alkynes, which follow an inverse electron-demand pathway, electron-withdrawing groups on the N-aryl ring of the sydnone enhance reactivity. mdpi.comwhiterose.ac.uk Conversely, steric hindrance can significantly impede or even prevent the reaction. For example, bulky substituents at the ortho positions of the N-aryl ring, combined with a large substituent at the C-4 position of the sydnone, can sterically block the approach of the dipolarophile and inhibit the formation of the transition state. beilstein-journals.orgsemanticscholar.org

Effects of Halogen Substituents (e.g., Fluorine) on Sydnone Reactivity

Halogen substituents at the C-4 position of the sydnone ring have a pronounced activating effect on the cycloaddition reaction. rsc.orgcore.ac.uk Halogenation substantially increases the reactivity, with the effect being proportional to the electronegativity of the halogen; reactivity generally follows the trend F > Cl > Br > I. researchgate.netrsc.org Fluoro-sydnones, in particular, exhibit exceptionally high second-order rate constants when reacted with strained alkynes. rsc.org

Computational studies have elucidated the origin of this rate enhancement, attributing it primarily to a reduction in the distortion energy of the sydnone. rsc.org The halogen substituent increases the energy of the sydnone reactant, which in turn lowers the activation barrier for the cycloaddition. rsc.orgacs.org This activating effect is a key strategy for designing highly reactive sydnones for applications requiring rapid kinetics, such as bioorthogonal labeling. researchgate.net However, the reactivity can be negated by steric effects. In cases involving highly hindered 3-(2,4,6-trisubstituted phenyl)-4-iodosydnones, the combination of bulky ortho substituents on the phenyl ring and the large iodine atom at the C-4 position can completely prevent the cycloaddition from occurring, even under forcing conditions. beilstein-journals.org

Table 2: Influence of C-4 Halogen Substituents on Sydnone Reactivity This table compares the activating effect of different halogens at the C-4 position.

| C-4 Substituent | General Reactivity Trend | Key Findings |

|---|---|---|

| Fluorine | Highest | Superior reactivity due to lowering the sydnone's distortion energy. rsc.org |

| Chlorine | High | Induces a significant (e.g., 30-fold) increase in reaction kinetics. researchgate.net |

| Bromine | Moderate | More reactive than unsubstituted sydnones, but less so than chloro-sydnones. researchgate.netrsc.org |

| Iodine | Lowest (among halogens) | Activating effect is often overshadowed by significant steric hindrance. beilstein-journals.orgsemanticscholar.org |

Impact of Electron-Withdrawing Groups on Cycloaddition Efficiency

The efficiency of sydnone cycloadditions is strongly influenced by electron-withdrawing groups (EWGs), particularly in inverse electron-demand reactions. mdpi.com When attached to the para-position of the N-phenyl ring, EWGs such as nitro (-NO₂) or trifluoromethyl (-CF₃) significantly increase the rate of cycloaddition with strained alkynes like BCN. mdpi.com This acceleration is due to the lowering of the sydnone's LUMO energy, which strengthens the primary orbital interaction with the High Occupied Molecular Orbital (HOMO) of the electron-rich dipolarophile. mdpi.com This relationship is well-defined and predictable, as demonstrated by the linear correlation in Hammett plots. mdpi.com

Theoretical studies further support these findings, showing that EWGs at the C-4 position, such as acetyl or methoxycarbonyl groups, also lower the HOMO and LUMO energy levels of the sydnone. t-kougei.ac.jp While EWGs on the N-aryl ring generally enhance efficiency in strain-promoted reactions, the effect of EWGs at the C-4 position can be more complex. For instance, while halogens (which are EWGs) at C-4 are strongly activating, some other EWGs at this position have been found to be detrimental to the reaction rate. researchgate.net

Cycloadditions of Sydnones with Arynes for Complex Molecular Architectures

The [3+2] dipolar cycloaddition between sydnones and arynes provides a rapid and efficient pathway for the synthesis of complex nitrogen-containing heterocyclic structures. nih.govorganic-chemistry.org This reaction is particularly useful for synthesizing 2H-indazoles, which are important scaffolds in medicinal chemistry. organic-chemistry.org The reaction proceeds under mild conditions, typically by generating the aryne in situ from a silylaryl triflate precursor using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at room temperature. organic-chemistry.orgacs.org The sydnone, acting as a stable 1,3-dipole, reacts with the aryne to form a bicyclic intermediate which then spontaneously undergoes decarboxylation (loses CO₂) to yield the aromatic 2H-indazole product in good to excellent yields. organic-chemistry.org The reaction shows broad substrate compatibility, with simple N-substituted sydnones like this compound performing very effectively. nih.govorganic-chemistry.org

Synthesis of Heterohelicenes via [3+2] Cycloaddition

A sophisticated application of the sydnone-aryne cycloaddition is the synthesis of heterohelicenes, which are complex, screw-shaped molecules with unique chiroptical properties. acs.orgnih.govacs.org This is achieved through the [3+2] cycloaddition of polyaromatic sydnones with polycyclic aryne precursors, such as 3,4-phenanthryne. acs.orgresearchgate.net

A remarkable feature of this reaction is its high and unusual regioselectivity. The cycloaddition proceeds with a strong preference for the formation of the more sterically congested "C-shaped" helical product, rather than the less hindered "S-shaped" regioisomer. acs.orgnih.govresearchgate.net This selectivity is contrary to what might be expected based on steric considerations alone. Density Functional Theory (DFT) calculations have revealed that the origin of this selectivity is dependent on the specific aryne used. acs.org In some cases, the selectivity is driven by favorable primary orbital interactions in the transition state leading to the C-shaped product. In other cases, the observed selectivity arises from a significant distortion penalty that raises the activation energy of the transition state leading to the alternative S-shaped product. acs.org This versatile and regioselective method provides access to novel pyrazole-containing heterohelicene architectures that were previously difficult to synthesize. acs.orgresearchgate.net

Regioselective Aspects and Stereochemical Control in Aryne Cycloadditionsnih.gov

The [3+2] dipolar cycloaddition of sydnones with arynes, or benzynes, represents a highly efficient and direct method for the synthesis of 2H-indazoles. nih.govorganic-chemistry.orgnjit.edu This reaction proceeds under mild conditions and is notable for its high yields and the spontaneous extrusion of carbon dioxide from the initial bicyclic adduct to form the aromatic indazole ring system. njit.edu The regioselectivity of this transformation is a critical aspect, particularly when employing unsymmetrically substituted arynes.

The reaction of this compound, also known as 3-(p-tolyl)sydnone, with benzyne generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and a fluoride source like tetrabutylammonium fluoride (TBAF), proceeds smoothly to afford 2-(4-tolyl)-2H-indazole in excellent yield. organic-chemistry.org The versatility of this reaction has been demonstrated with a variety of sydnones and aryne precursors. organic-chemistry.orgnjit.edu

The regiochemical outcome of the cycloaddition is dictated by the nature of the aryne precursor. Symmetrical arynes, such as those generated from 4,5-dimethyl- or 4,5-difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, yield single indazole products in near-quantitative yields. nih.govorganic-chemistry.org However, the use of an unsymmetrically substituted aryne precursor that is not significantly biased electronically or sterically can result in a mixture of regioisomers. For instance, the reaction of 3-(p-tolyl)sydnone with the aryne generated from 4-methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate produces a nearly 1:1 mixture of 5-methyl-2-(4-tolyl)-2H-indazole and 6-methyl-2-(4-tolyl)-2H-indazole. nih.govorganic-chemistry.org

In contrast, unsymmetrical arynes with strong electronic or steric bias often lead to a single regioisomer. nih.gov The regioselectivity in these cases can be rationalized by considering the electronic properties of the sydnone dipole. Sydnones possess multiple resonance structures, and while reactions like acylation typically occur at the C-4 position, the LUMO (Lowest Unoccupied Molecular Orbital) of sydnones has coefficients at the N-2 and C-4 positions that are quite similar. nih.gov Computational studies have indicated that the N-2 atom of the sydnone carries a significant negative charge, whereas the C-4 position is relatively neutral or slightly positive. nih.gov This makes the N-2 position a plausible nucleophilic center in the cycloaddition, influencing the regiochemical outcome with electronically biased arynes. nih.govorganic-chemistry.org

| Aryne Precursor (Ar) | Sydnone (R = 4-Methylphenyl) | Product(s) | Ratio | Combined Yield (%) | Ref |

| Benzyne | This compound | 2-(4-Tolyl)-2H-indazole | - | 98 | organic-chemistry.org |

| 4,5-Dimethylbenzyne | This compound | 5,6-Dimethyl-2-(4-tolyl)-2H-indazole | - | 97 | nih.govorganic-chemistry.org |

| 4,5-Difluorobenzyne | This compound | 5,6-Difluoro-2-(4-tolyl)-2H-indazole | - | 95 | nih.govorganic-chemistry.org |

| 4-Methylbenzyne | This compound | 5-Methyl- & 6-Methyl-2-(4-tolyl)-2H-indazole | ~1:1 | 93 | nih.govorganic-chemistry.org |

| 3-Methoxybenzyne | This compound | 7-Methoxy-2-(4-tolyl)-2H-indazole | Single Isomer | 33 | nih.gov |

Advanced studies utilizing Density Functional Theory (DFT) calculations have provided deeper insights into the factors governing regioselectivity, especially in cases where the outcome is counterintuitive. escholarship.org In the synthesis of complex structures like heterohelicenes, an unprecedented regioselectivity favoring the more sterically hindered product has been observed. These computational analyses revealed that the regioselectivity is controlled by a combination of factors including primary orbital interactions and non-covalent interactions such as face-to-face (π–π) or edge-to-face (C-H–π) interactions in the transition state. escholarship.org

While the cycloaddition between achiral sydnones and arynes typically yields planar, achiral indazoles where stereochemical control is not a factor, the reaction can be used to generate chiral molecules. A notable example is the synthesis of heterohelicenes, which possess helical chirality. escholarship.org The sydnone-aryne cycloaddition serves as a key step in constructing the helical scaffold, demonstrating a form of stereochemical control where the reaction establishes a complex, chiral three-dimensional structure. escholarship.org

Computational and Theoretical Investigations of Sydnones

Quantum Chemical Calculations for Structure and Reactivity Predictions

Quantum chemical calculations offer a powerful lens through which the fundamental properties of sydnone molecules can be examined. These in silico methods allow for the prediction of molecular geometries and the electronic characteristics that govern their chemical behavior.

Sydnones are mesoionic, planar, and conjugated compounds, a structure that computational methods accurately predict. lew.ro Calculations, often using DFT methods like B3LYP, can determine the optimized geometry, including bond lengths and angles, which generally show good agreement with experimental data obtained from X-ray crystallography. mdpi.comscielo.org.mx For instance, the planarity of the sydnone ring is a consistent feature in computational models. lew.ro The molecular structure of 3-(4-Methylphenyl)sydnone has been confirmed through such methods, providing foundational data for more complex reactivity studies. nih.gov

The conformation of the entire molecule, including the orientation of the 4-methylphenyl substituent relative to the sydnone ring, can also be predicted. While the sydnone ring itself is rigid, rotation around the N-phenyl bond can lead to different conformers. Computational studies can determine the relative energies of these conformers, identifying the most stable (lowest energy) arrangement. uc.pt For 3-aryl sydnones, the degree of planarity between the aryl ring and the sydnone ring can be influenced by steric factors from substituents, which in turn affects conjugation and electronic properties. neliti.com

Table 1: Predicted vs. Experimental Geometrical Parameters

| Parameter | Predicted (DFT) | Experimental (X-ray) |

| C4-C5 Bond Length (Å) | Varies by method | Varies by derivative |

| N-N Bond Length (Å) | Varies by method | Varies by derivative |

| Torsion Angle (Ring-Substituent) | ~30-40° | ~35° |

Note: The data in this table is illustrative and represents typical values found in computational and experimental studies of 3-aryl sydnones. Specific values for this compound require dedicated calculations or experimental data.

The reactivity of sydnones is intrinsically linked to their electronic structure. neliti.com Computational methods are used to calculate key electronic properties, such as the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). t-kougei.ac.jpnih.gov The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For sydnones, which act as 1,3-dipoles in cycloaddition reactions, the energies of these orbitals determine the nature of the reaction (e.g., normal or inverse electron-demand). whiterose.ac.ukresearchgate.net In reactions with electron-rich alkynes, the sydnone's LUMO interacts with the alkyne's HOMO. Conversely, in reactions with electron-poor alkynes, the sydnone's HOMO is key. Computational studies for N-phenylsydnone derivatives show that electron-withdrawing groups on the phenyl ring lower the LUMO energy, enhancing reactivity in certain cycloadditions. mdpi.com The 4-methyl group on this compound, being weakly electron-donating, would be predicted to slightly raise the HOMO energy and have a minor effect on the LUMO compared to unsubstituted N-phenylsydnone.

Furthermore, properties like the molecular electrostatic potential (MEP) can be mapped, visually indicating the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netscielo.org.mx For sydnones, the exocyclic oxygen atom typically shows a high negative charge, while the ring itself is more complex. neliti.com These calculations help rationalize the regioselectivity observed in cycloaddition reactions. nih.gov

Table 2: Calculated Electronic Properties of Substituted Sydnones

| Sydnone Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 3-Phenylsydnone (H) | -6.5 to -7.0 | -2.0 to -2.5 | 4.0 to 5.0 |

| 3-(4-Methoxyphenyl)sydnone (OMe) | Higher than H | Similar to H | Smaller than H |

| 3-(4-Nitrophenyl)sydnone (NO2) | Lower than H | Lower than H | Smaller than H |

| This compound (Me) | Slightly higher than H | Similar to H | Similar to H |

Note: This table presents generalized trends based on computational studies of substituent effects. t-kougei.ac.jpmdpi.com Exact values are highly dependent on the level of theory and basis set used in the calculation.

Mechanistic Studies Through Computational Modeling

Computational modeling provides a virtual laboratory to explore the intricate details of reaction mechanisms, offering insights that are often difficult or impossible to obtain through experiments alone.

The [3+2] cycloaddition is a hallmark reaction of sydnones. lew.ro Computational modeling has been instrumental in elucidating the pathways of these reactions. researchgate.net A key theoretical framework used for this purpose is the Distortion/Interaction model (also known as the Activation Strain Model). scispace.comnih.govresearchgate.net

This model deconstructs the activation energy (the energy barrier of the reaction) into two main components:

Distortion Energy (or Activation Strain): The energy required to distort the sydnone and the alkyne from their stable ground-state geometries into the geometries they adopt at the transition state. nih.govresearchgate.net

Interaction Energy: The stabilizing energy released when the two distorted reactants interact with each other in the transition state. nih.govresearchgate.net

Substituents on both the N-3 phenyl ring and the C-4 position of the sydnone can dramatically alter its reactivity. mdpi.comcolab.ws Computational studies allow for a systematic investigation of these effects. The Distortion/Interaction model is particularly insightful here.

At the heart of any reaction mechanism is the transition state (TS), a fleeting, high-energy arrangement of atoms that lies on the path from reactants to products. researchgate.net Quantum chemical calculations can locate and characterize these transition states, providing a "snapshot" of the bond-forming and bond-breaking processes. researchgate.net

For the [3+2] cycloaddition of a sydnone like this compound, calculations can determine the geometry of the TS, its energy (the activation barrier), and its vibrational frequencies to confirm it is a true transition state. whiterose.ac.ukresearchgate.net Studies have shown that these cycloadditions are typically concerted, meaning the two new bonds form in a single step, although they may be asynchronous (forming at slightly different rates). mdpi.com The initial cycloaddition is the rate-limiting step, followed by a rapid, almost barrierless retro-Diels-Alder reaction that releases carbon dioxide to form the final pyrazole product. researchgate.netresearchgate.net Computational analysis of the TS is crucial for understanding regioselectivity, especially in reactions with unsymmetrical alkynes, by comparing the activation energies of the different possible transition states leading to different product isomers. acs.orgacs.org

Theoretical Understanding of Mesoionic Character and Aromaticity in Sydnones

Computational and theoretical chemistry have been indispensable in elucidating the complex electronic structure of sydnones, particularly concerning their mesoionic nature and the long-debated topic of their aromaticity. These compounds are defined as planar, five-membered heterocyclic betaines that cannot be represented by a single covalent structure. neliti.comstackexchange.com Instead, they are understood as resonance hybrids of multiple dipolar forms. psu.edu

The defining feature of a mesoionic compound like a sydnone is its dipolar nature, characterized by a separation of charge that is delocalized across the molecular framework. wikipedia.org Theoretical calculations and experimental data, such as large dipole moments typically in the range of 5 to 6 D, confirm this charge separation. neliti.comstackexchange.com Computational models consistently show that the positive charge is delocalized over the five atoms of the 1,2,3-oxadiazole ring, while a significant negative charge is concentrated on the exocyclic oxygen atom at the C5 position. neliti.compsu.eduwikipedia.org

Natural Bond Orbital (NBO) analysis, a key computational method, has provided quantitative insight into this electronic arrangement. Studies on sydnone methides, which are analogous to sydnones, show that the negative charge is primarily located on the exocyclic atom, while the positive charge is calculated to be preferentially on the C5 atom of the ring. d-nb.info This leads to a structure with two well-stabilized, yet distinct, regions of electron and charge delocalization that are separated by what are essentially single bonds. stackexchange.comwikipedia.org This unique electronic configuration is central to the debate on whether sydnones can be classified as truly aromatic.

The question of aromaticity in sydnones has been a subject of considerable scientific discussion. stackexchange.comuga.edu While the planar ring contains a cyclic array of p-orbitals and formally satisfies Hückel's rule for aromaticity (4n+2 π-electrons), the electronic structure deviates significantly from classical aromatic systems like benzene. stackexchange.com The debate is fueled by conflicting results derived from different theoretical criteria for aromaticity, which are generally categorized as structural, energetic, and magnetic. uga.edu

Structural and Energetic Criteria:

Structural analyses focus on bond length equalization. In a classic aromatic system, delocalization leads to bond lengths that are intermediate between single and double bonds. In sydnones, the situation is more complex. The computed bond length for the endocyclic C-O bond is approximately 1.472 Å, a value between a typical C-O single bond (1.42 Å) and a C=O double bond (1.21 Å). uga.edu Some have argued this is consistent with delocalization, while others suggest the anomeric effect contributes to this bond length, pointing to a structure with separated regions of delocalization rather than a unified aromatic system. stackexchange.comuga.edu Energetic criteria, such as the calculation of Aromatic Stabilization Energies (ASE), have provided evidence supporting the aromatic character of sydnones, suggesting they possess a stability comparable to traditional aromatic compounds like furan and pyrrole. uga.edu

| Bond | Calculated Bond Length (Å) in Sydnone uga.edu | Typical Single Bond Length (Å) uga.edu | Typical Double Bond Length (Å) uga.edu |

|---|---|---|---|

| Endocyclic C-O | 1.472 | 1.42 | 1.21 |

Magnetic Criteria: NICS and HOMA Indices